molecular formula C18H17NO4S3 B3004989 4-methoxy-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1421465-71-5

4-methoxy-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No. B3004989
CAS RN: 1421465-71-5
M. Wt: 407.52
InChI Key: SJTSPPCLVLFDEQ-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Several commercially available drugs contain a thiophene nucleus .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For example, thiophene analogues of chalcones can be synthesized by condensation of 2-acetylthiophene and salicylaldehydes .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, 1,5-diketones can be formed by solvent-free Michael addition of cyclohexanone and 2-thienylchalcones .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antibacterial Activity

Thiophene derivatives have been shown to exhibit antibacterial properties against various organisms. For instance, certain synthesized thiophene compounds have demonstrated inhibitory effects against bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus .

Anti-inflammatory Agents

Some thiophene compounds act as anti-inflammatory agents. This suggests that our compound could potentially be explored for its anti-inflammatory properties, given its structural similarity to other active thiophene derivatives .

Serotonin Antagonists

Thiophene derivatives have also been used in the treatment of neurological disorders such as Alzheimer’s disease by functioning as serotonin antagonists . This application could be relevant for the compound due to its thiophene content.

DNA Interaction Studies

Thiophene derivatives have been used in studies involving DNA interactions, such as thermal denaturation investigations . The compound could be used in similar research to understand DNA stability and interactions with small molecules.

Anti-HIV Activity

Indole derivatives, which share some structural similarities with thiophenes, have been studied for their anti-HIV properties . The compound may be investigated for potential anti-HIV activity through molecular docking studies.

Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Thiophenes are known to form the framework of certain NSAIDs, suggesting that our compound could be explored for similar pharmaceutical applications .

Anesthetics

Thiophene derivatives have been used as anesthetics, particularly in dental procedures . The compound might be researched for its anesthetic properties, especially if it exhibits voltage-gated sodium channel blocking activity.

Organic Synthesis Building Blocks

Thiophenes are valuable building blocks in organic synthesis . The compound could be investigated for its utility in constructing complex organic molecules.

BMC Chemistry - Therapeutic importance of synthetic thiophene Springer - Synthesis of Novel Thiophene Derivatives Springer - A brief review of the biological potential of indole derivatives Springer - Recent strategies in the synthesis of thiophene derivatives RSC Publishing - Catalytic protodeboronation of pinacol boronic esters

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . There is a need to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

4-methoxy-2-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S3/c1-12-10-13(23-2)5-8-17(12)26(21,22)19-11-14-6-7-16(25-14)18(20)15-4-3-9-24-15/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTSPPCLVLFDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

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